ethyl 4-(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)piperidine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-[[1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazole-4-carbonyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O4/c1-2-29-19(28)24-9-7-13(8-10-24)21-18(27)16-11-25(23-22-16)12-17(26)14-5-3-4-6-15(14)20/h3-6,11,13,17,26H,2,7-10,12H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMDENUQNKTEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)piperidine-1-carboxylate is a complex organic compound with potential therapeutic applications. Its structure includes a piperidine ring and a triazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 405.4 g/mol. The compound's structure can be described as follows:
Anticancer Activity
Recent studies have indicated that compounds containing triazole and piperidine structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. In particular, triazole derivatives have been reported to induce apoptosis in tumor cells more effectively than standard treatments like bleomycin .
Case Study:
A study evaluated the cytotoxicity of a related triazole compound against FaDu hypopharyngeal tumor cells. The results demonstrated that the compound exhibited a half-maximal inhibitory concentration (IC50) significantly lower than that of bleomycin, suggesting enhanced efficacy in inducing cell death .
Antimicrobial Activity
Compounds with triazole rings have also been noted for their antimicrobial properties. A class of benzotriazole derivatives showed potent antibacterial activity against strains such as Escherichia coli and Bacillus subtilis. The presence of hydrophobic groups in the structure was linked to improved antimicrobial efficacy .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 6.25 μg/mL |
| Compound B | Bacillus subtilis | 12.5 μg/mL |
| Compound C | Pseudomonas fluorescens | 12.5 μg/mL |
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : They can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of ethyl 4-(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)piperidine-1-carboxylate is with a molecular weight of approximately 405.4 g/mol. The compound features a triazole ring, which is known for its diverse biological activities and applications in medicinal chemistry .
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds containing triazole moieties exhibit anticancer properties. This compound has shown promise in inducing apoptosis in cancer cell lines. Studies suggest that the structural complexity of such compounds enhances their interaction with protein binding sites, potentially leading to improved efficacy compared to traditional chemotherapeutics .
2. Antimicrobial Properties
Triazoles are recognized for their antimicrobial activities against a range of pathogens. The incorporation of the triazole ring in this compound may confer similar properties, making it a candidate for further investigation in the development of new antimicrobial agents .
3. Neuroprotective Effects
Preliminary studies have indicated that triazole derivatives can possess neuroprotective effects. This compound could be explored for its ability to protect neuronal cells from damage due to oxidative stress or neuroinflammation .
Case Study 1: Anticancer Efficacy
A study published in MDPI highlighted the synthesis of various triazole derivatives and their evaluation against cancer cell lines. The compound demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting potential as an anticancer agent .
Case Study 2: Antimicrobial Evaluation
Research conducted on related triazole compounds indicated strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be similarly effective and warrants further investigation .
Q & A
Q. What are the critical steps in synthesizing ethyl 4-(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)piperidine-1-carboxylate, and how can side products be minimized?
Methodological Answer: The synthesis involves three key steps:
Cu(I)-catalyzed azide-alkyne cycloaddition to form the 1,2,3-triazole core.
Amide coupling between the triazole-carboxylic acid and the piperidine amine group.
Esterification of the piperidine nitrogen with ethyl chloroformate.
To minimize side products:
- Use anhydrous conditions and inert gas (N₂/Ar) during coupling reactions.
- Optimize stoichiometric ratios (e.g., 1:1.2 for amine:carboxylic acid).
- Monitor reaction progress via HPLC or TLC to terminate reactions at ~90% conversion .
Q. What analytical techniques are essential for characterizing the compound’s purity and structural conformation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the triazole ring and ester/amide bond formation.
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]⁺: 475.21; observed: 475.20).
- HPLC-PDA : Assess purity (>95%) using a C18 column (gradient: 10–90% acetonitrile/water).
- X-ray Crystallography (if crystalline): Resolve 3D conformation of the piperidine and fluorophenyl groups .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Short-term stability : Store at –20°C in anhydrous DMSO (degradation <5% over 30 days).
- Long-term stability : Lyophilized powder at –80°C (degradation <2% over 12 months).
- pH sensitivity : Degrades rapidly in acidic conditions (pH <3) due to ester hydrolysis. Monitor via UV-Vis spectroscopy (λmax = 270 nm) .
Advanced Research Questions
Q. How can computational chemistry tools predict the compound’s interaction with biological targets like kinases or GPCRs?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Screen against PDB structures (e.g., kinase ATP-binding pockets) using flexible ligand docking.
- Molecular Dynamics (MD) Simulations (GROMACS) : Simulate binding stability over 100 ns (RMSD <2 Å indicates stable binding).
- Free Energy Calculations (MM/PBSA) : Estimate binding affinity (ΔG ~ –8.5 kcal/mol for predicted kinase targets). Cross-validate with surface plasmon resonance (SPR) experimental KD values .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC50 variability across assays)?
Methodological Answer:
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for GPCRs) and control compounds (e.g., staurosporine for kinase inhibition).
- Dose-Response Curves : Perform 8-point dilution series (0.1–100 µM) with triplicate measurements.
- Off-Target Profiling : Screen against a panel of 50+ targets (Eurofins Panlabs) to identify non-specific interactions.
- Meta-Analysis : Compare data across studies using Bland-Altman plots to quantify systematic biases .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic properties?
Methodological Answer:
- Modification Sites :
- Piperidine ring : Replace ethyl ester with methyl to reduce metabolic clearance.
- Fluorophenyl group : Introduce electron-withdrawing substituents (e.g., –CF3) to enhance target affinity.
- In Silico ADMET Prediction (SwissADME) : Predict logP (target: 2.5–3.5) and CYP450 inhibition.
- In Vivo Validation : Administer analogs to Sprague-Dawley rats (IV/PO) to measure AUC0–24h and Cmax .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
